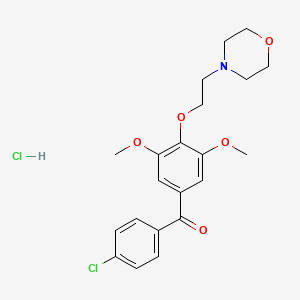

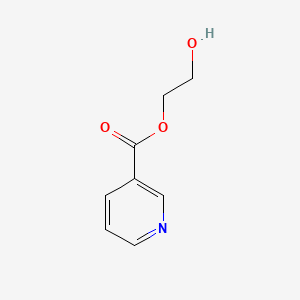

依托菲布拉特 2-羟甲基烟酸酯

描述

Synthesis Analysis

The synthesis of 2-Hydroxyethyl nicotinate and related compounds involves multiple chemical pathways. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate has been achieved, showcasing the compound's complex synthetic route and the mechanism of its formation (Zhou et al., 2008). Another example includes the hydrothermal synthesis of nickel nicotinate coordination polymers, illustrating the versatility of nicotinate derivatives in forming structured materials (Wasson & LaDuca, 2007).

Molecular Structure Analysis

The molecular structure of nicotinate derivatives, including 2-Hydroxyethyl nicotinate, has been extensively studied using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of bis(nicotinamide) m-hydroxybenzoate complexes reveals insights into the binding modes and molecular arrangements of nicotinate compounds (Köse & Necefoğlu, 2008).

Chemical Reactions and Properties

2-Hydroxyethyl nicotinate participates in various chemical reactions, displaying unique properties. The cleavage of the C–S bond in the hydrazination of nicotinate derivatives is a notable reaction that highlights the compound's reactivity and the unexpected pathways it can undergo (Nordin et al., 2016).

Physical Properties Analysis

The physical properties of 2-Hydroxyethyl nicotinate, such as its thermal behavior, solubility, and phase transitions, are critical for its application in various fields. Studies on the hydroxypropylmethylcellulose-nicotinamide binary system provide insights into the thermal and solubility properties of nicotinate derivatives (Hino & Ford, 2001).

科学研究应用

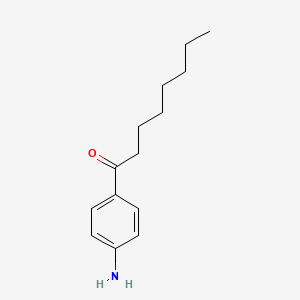

降脂剂

依托菲布拉特是烟酸和氯贝特的一种组合,具有降脂作用 . 它降低大鼠血浆胆固醇和甘油三酯浓度,并增加大鼠胆汁胆固醇含量 .

抗血小板活性

依托菲布拉特已被证明可以减少血栓烷的形成和血小板聚集 . 这可能使其在血小板聚集是问题的疾病(如心血管疾病)中发挥作用。

粘度降低

依托菲布拉特可以降低血浆粘度 . 这可能改善某些血液疾病中血浆粘度过高时的血流。

抑制新内膜形成

依托菲布拉特已被证明在颈动脉球囊损伤大鼠模型中抑制新内膜形成 . 这表明它可能对预防血管成形术等手术后的再狭窄(血管再次变窄)有用。

止痛

2-羟乙基烟酸酯用于止痛喷雾剂 . 它具有血管扩张作用,增强了乳膏和喷雾剂中活性成分的局部渗透,并且对缓解关节、肌腱和肌肉疼痛和酸痛也有有效作用 .

控释系统

2-羟乙基烟酸酯可用于制备用于控制药物释放的水凝胶 . 这可能提高某些药物的有效性并减少副作用。

作用机制

Target of Action

Etofibrate 2-Hydroxymethylnicotinate, also known as 2-Hydroxyethyl Nicotinate, is a fibrate produced by the combination of clofibrate ester linked to niacin

Mode of Action

It is known that the compound is a derivative of niacin, which is a coenzyme for many proteins involved in tissue respiration . The positively charged xanthinol ion is thought to help the transportation of the nicotinic acid into the cell since the latter cannot freely diffuse through the cell membrane . The mechanism of action is thought to be related to present influence in the cell metabolism through the nucleotides NAD and NADP .

Biochemical Pathways

It is known that niacin, a component of this compound, plays a crucial role in various biochemical pathways, including those involved in tissue respiration .

Pharmacokinetics

It is known that the components of this compound, clofibrate and niacin, separate in the body slowly, allowing for pharmacokinetics similar to controlled-release formulations .

Result of Action

It is known that niacin, a component of this compound, influences cell metabolism through the nucleotides nad and nadp, which could potentially lead to an increase in glucose metabolism and energy gain .

Action Environment

It is known that environmental factors can play a significant role in the pharmacokinetics of drugs .

属性

IUPAC Name |

2-hydroxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-4-5-12-8(11)7-2-1-3-9-6-7/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMRNSLAFWRKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189697 | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3612-80-4 | |

| Record name | 3-Pyridinecarboxylic acid, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3612-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

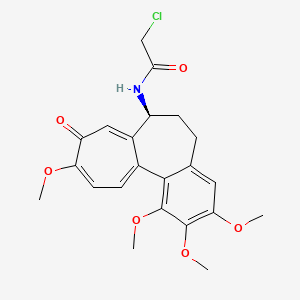

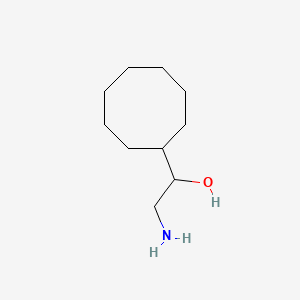

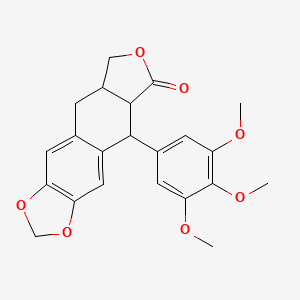

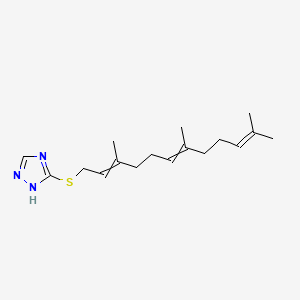

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8,13,14,17-Tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B1215648.png)